molecular formula C18H12Br2N2O3 B11554895 5-Bromo-N'-[(E)-[5-(4-bromophenyl)furan-2-YL]methylidene]-2-hydroxybenzohydrazide

5-Bromo-N'-[(E)-[5-(4-bromophenyl)furan-2-YL]methylidene]-2-hydroxybenzohydrazide

Cat. No.: B11554895
M. Wt: 464.1 g/mol
InChI Key: ANSDPUDVALIDBF-UFFVCSGVSA-N
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Description

5-Bromo-N’-[(E)-[5-(4-bromophenyl)furan-2-yl]methylidene]-2-hydroxybenzohydrazide is a synthetic organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a furan ring, a bromophenyl group, and a hydrazone linkage. It has gained attention in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N’-[(E)-[5-(4-bromophenyl)furan-2-yl]methylidene]-2-hydroxybenzohydrazide typically involves the condensation reaction between 5-(4-bromophenyl)furan-2-carbaldehyde and 2-hydroxybenzohydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated for several hours to ensure complete condensation, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N’-[(E)-[5-(4-bromophenyl)furan-2-yl]methylidene]-2-hydroxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or oxides.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 5-Bromo-N’-[(E)-[5-(4-bromophenyl)furan-2-yl]methylidene]-2-hydroxybenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or bind to receptors, leading to changes in cellular signaling pathways. These interactions can result in various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromoindole-2-carboxylic acid hydrazone derivatives: These compounds share a similar hydrazone linkage and have been studied for their potential biological activities.

    N-arylsulfonyl-3-acetylindole derivatives: These compounds also contain a hydrazone linkage and have shown potential as HIV-1 inhibitors.

Uniqueness

5-Bromo-N’-[(E)-[5-(4-bromophenyl)furan-2-yl]methylidene]-2-hydroxybenzohydrazide is unique due to its specific combination of a furan ring, bromophenyl group, and hydrazone linkage

Properties

Molecular Formula

C18H12Br2N2O3

Molecular Weight

464.1 g/mol

IUPAC Name

5-bromo-N-[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]-2-hydroxybenzamide

InChI

InChI=1S/C18H12Br2N2O3/c19-12-3-1-11(2-4-12)17-8-6-14(25-17)10-21-22-18(24)15-9-13(20)5-7-16(15)23/h1-10,23H,(H,22,24)/b21-10+

InChI Key

ANSDPUDVALIDBF-UFFVCSGVSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=N/NC(=O)C3=C(C=CC(=C3)Br)O)Br

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=NNC(=O)C3=C(C=CC(=C3)Br)O)Br

Origin of Product

United States

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